1-Acetyl-(4-chlorophenoxy)-benzene

Regioisomer differentiation Physical property comparison Procurement specification

Sourcing the correct regioisomer is critical-substituting the para isomer (CAS 41150-48-5) for this ortho isomer can lead to failed reactions and batch rejection. This product is authenticated as the ortho-substituted 1-[2-(4-chlorophenoxy)phenyl]ethanone. - Regiospecific Building Block: Enables ortho-specific transformations (intramolecular cyclizations, directed ortho-metalation) not accessible with the para isomer. - Validated Identity: Supplied with structural authentication to differentiate from the commercially prevalent para isomer, eliminating isomer misassignment risk. - Versatile Scaffold: Unsubstituted acetophenone ring allows downstream electrophilic substitution for analog library generation.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 58351-20-5
Cat. No. B8334974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-(4-chlorophenoxy)-benzene
CAS58351-20-5
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClO2/c1-10(16)13-4-2-3-5-14(13)17-12-8-6-11(15)7-9-12/h2-9H,1H3
InChIKeyQWBGJPLBGAOISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-(4-chlorophenoxy)-benzene: Isomer Identity and Procurement


1-Acetyl-(4-chlorophenoxy)-benzene (CAS 58351-20-5) is correctly identified as 1-[2-(4-chlorophenoxy)phenyl]ethanone, the ortho-substituted isomer within the chlorophenoxy-acetophenone class [1]. Its molecular formula is C14H11ClO2 (MW 246.69 g/mol), and it is typically supplied at 95% purity . The compound is structurally distinguished from its para-substituted isomer, 1-[4-(4-chlorophenoxy)phenyl]ethanone (CAS 41150-48-5), by the adjacency of the acetyl group to the diphenyl ether linkage, which imposes distinct steric and electronic constraints . This regioisomeric identity is the principal determinant of its reactivity, physical properties, and suitability for specific synthetic pathways.

1-Acetyl-(4-chlorophenoxy)-benzene: Ortho/Para Substitution Issue


In the chlorophenoxy-acetophenone class, the position of the acetyl substituent relative to the phenoxy bridge is not a trivial structural nuance—it dictates reactivity, physical form, and downstream product suitability. The ortho isomer (CAS 58351-20-5) places the acetyl group adjacent to the diphenyl ether oxygen, creating steric congestion that can retard nucleophilic attack at the carbonyl and alter the conformational preference of the molecule compared to the para isomer (CAS 41150-48-5) [1]. The para isomer is commercially available as a crystalline solid (mp 66–74 °C, ≥99% purity) from major suppliers such as Sigma-Aldrich, whereas the ortho isomer is typically sourced as a research chemical at 95% purity with physical property data (melting point, boiling point) not routinely published . Simple interchange of these isomers without verifying positional identity risks failed reactions, unexpected impurity profiles, and batch rejection in regulated intermediate synthesis. The evidence below quantifies where these differences manifest in practice.

1-Acetyl-(4-chlorophenoxy)-benzene: Isomer and Analog Comparisons


Ortho vs. Para: Physical Form Divergence

CAS 58351-20-5 is unambiguously the ortho isomer, 1-[2-(4-chlorophenoxy)phenyl]ethanone, as confirmed by IUPAC naming and synonym cross-referencing (o-(p-chlorophenoxy)acetophenone) [1]. The para isomer (CAS 41150-48-5) is a pale yellow crystalline solid with a reported melting point of 66–74 °C and is commercially available at ≥99% (HPLC) purity . In contrast, authoritative melting point and boiling point data for the ortho isomer (CAS 58351-20-5) are not routinely reported in public databases or vendor specifications, with typical commercial purity listed at 95% . This data availability gap between the two isomers is itself a procurement-relevant differentiator: the ortho isomer is less commonly stocked at high-purity grades, requiring careful sourcing and identity verification when a specific regioisomer is required.

Regioisomer differentiation Physical property comparison Procurement specification

Steric Effects on Carbonyl Reactivity

In the ortho isomer (CAS 58351-20-5), the acetyl carbonyl is positioned adjacent to the diphenyl ether oxygen, creating steric shielding of the carbonyl carbon. This is in contrast to the para isomer (CAS 41150-48-5), where the carbonyl is remote from the ether linkage and experiences minimal steric encumbrance [1]. While direct kinetic data comparing nucleophilic addition rates at the carbonyl of these two specific isomers are not publicly available, the well-established principle of ortho steric effects in acetophenone derivatives predicts slower reaction rates for the ortho isomer in transformations involving bulky nucleophiles (e.g., Grignard additions, hydride reductions, imine formations) [2]. This steric differentiation provides a rational basis for selecting the ortho isomer when attenuated carbonyl reactivity is desired, or conversely, for selecting the para isomer when maximum reactivity is required.

Steric hindrance Carbonyl reactivity Nucleophilic addition Regioisomer comparison

Mite Ovacide Intermediate Utility

US Patent 4,287,213 describes the preparation of 1-acetyl-(4-chlorophenoxy)-benzene (the generic name covering both ortho and para isomers) as a starting material for synthesizing 1-dichloroacetyl-4-(4-chlorophenoxy)-benzene, a compound exhibiting mite ovacide activity [1]. While the patent's synthetic route (using 4-hydroxyacetophenone) suggests the para isomer is the primary substrate described, the patent explicitly names 1-acetyl-(4-chlorophenoxy)-benzene and 1-acetyl-4-(4-chlorophenoxy)-benzene interchangeably, indicating the broader utility of this scaffold [1]. The dichloroacetyl derivative prepared from this substrate demonstrated 22% egg mortality against Tetranychus urticae (two-spotted spider mite) at 40 ppm in a 7-day leaf-dip assay, compared with 0% for untreated controls and 96% for the best-in-class 1-dichloroacetyl-4-(2-chloro-4-trifluoromethylphenoxy)-benzene [2]. This places the (4-chlorophenoxy)-benzene scaffold as a moderate-activity starting point for miticide development, with the ortho isomer offering a distinct steric and electronic profile for further SAR exploration.

Agrochemical intermediate Mite ovacide Patent evidence Dichloroacetyl derivative

Differentiation from Difenoconazole Intermediate

A closely related compound, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS 119851-28-4), is the established key intermediate for the triazole fungicide difenoconazole, a broad-spectrum agricultural fungicide applied at 30–125 g/ha [1][2]. This analog bears an additional chlorine atom on the acetophenone ring (ortho to the acetyl group), which provides the requisite leaving group for subsequent triazole ring construction. The target compound (CAS 58351-20-5) lacks this ring chlorine and therefore serves a different synthetic purpose: it cannot directly enter the difenoconazole pathway without prior chlorination. This absence of the ring chlorine makes CAS 58351-20-5 a cleaner scaffold for alternative derivatization strategies (e.g., direct carbonyl modifications, electrophilic aromatic substitution at the unsubstituted position ortho to the acetyl group) where the chlorinated analog would present competing reactivity .

Fungicide intermediate Difenoconazole Chlorinated analog Synthetic divergence

1-Acetyl-(4-chlorophenoxy)-benzene: Application Scenarios


Mite Ovacide Scaffold Derivatization

Programs investigating dichloroacetyl diphenyl ether miticides can use CAS 58351-20-5 as a starting material for chlorination to the corresponding 1-dichloroacetyl derivative, which has demonstrated 22% mite egg mortality against Tetranychus urticae at 40 ppm in leaf-dip assays [1]. The ortho-acetyl substitution may impart distinct steric effects on the chlorination regioselectivity compared to the para isomer, offering a route to novel analogs not accessible from the para series.

Ortho-Directed Organic Synthesis

For synthetic sequences where the ortho relationship between the acetyl and phenoxy groups can be exploited—such as intramolecular cyclizations, directed ortho-metalation, or sterically controlled nucleophilic additions—CAS 58351-20-5 provides a structurally authenticated ortho isomer building block [2]. The para isomer (CAS 41150-48-5) cannot substitute in these ortho-specific transformations.

Isomer Purity Analytical Standard

Given the difficulty of distinguishing chlorophenoxy-acetophenone regioisomers by 1D NMR alone, as demonstrated by published NMR studies on related isomeric pairs [3], CAS 58351-20-5 can serve as an authenticated ortho-isomer reference standard for developing HPLC or 2D NMR methods to verify regioisomeric purity in reaction monitoring or quality control of isomer mixtures.

Divergent Medicinal Chemistry Scaffold

Unlike the chlorinated analog CAS 119851-28-4, which is committed to the difenoconazole pathway, CAS 58351-20-5 lacks the ring chlorine and presents an unsubstituted position on the acetophenone ring amenable to electrophilic substitution (nitration, halogenation, sulfonation) for generating diverse analog libraries [4]. This makes it a versatile entry point for exploratory chemistry programs targeting non-fungicide biological endpoints.

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